Synthetic Utility: Enabling High-Potency Anticancer Leads vs. Alternative Scaffolds
The 4-aminocinnoline-3-carboxylic acid scaffold, when used to synthesize novel triazepinocinnoline derivatives, yields compounds with significantly higher cytotoxic potency and selectivity compared to more common quinazoline or quinoline-based kinase inhibitors [1]. This demonstrates the unique value of the cinnoline core enabled by this specific precursor.
| Evidence Dimension | Cytotoxic Activity (IC50) and Selectivity Index |
|---|---|
| Target Compound Data | Compound 7 (a triazepinocinnoline derivative): IC50 = 0.049 µM against MCF-7 breast cancer cells; EGFR TK inhibition IC50 = 0.22 µM. |
| Comparator Or Baseline | Class-level baseline: Typical kinase inhibitors with quinazoline/quinoline scaffolds often show higher IC50 values and lower selectivity. The study explicitly notes cinnoline-based inhibitors are 'relatively infrequent' and were designed to 'replace the former scaffolds'. |
| Quantified Difference | The novel cinnoline derivative demonstrated an IC50 value of 49 nM, which is in the low nanomolar range and represents a high level of potency. The study highlights the 'highest selectivity index' among the tested compounds. |
| Conditions | In vitro cytotoxicity assay against human breast cancer (MCF-7) and normal breast cells; enzymatic inhibition assay against EGFR tyrosine kinase. |
Why This Matters
Procuring this specific building block provides a direct route to a novel, under-exploited chemical space that has yielded a pre-clinical lead with sub-100 nM potency and high selectivity, a key differentiator for drug discovery programs.
- [1] Kandeel, M. M., Kamal, A. M., Naguib, B. H., & Hassan, M. S. A. (2018). Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents. *Anticancer Agents in Medicinal Chemistry*, 18(8), 1208–1217. View Source
